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molecular formula C6H7FN2 B069239 6-Fluoro-5-methylpyridin-3-amine CAS No. 186593-48-6

6-Fluoro-5-methylpyridin-3-amine

Cat. No. B069239
M. Wt: 126.13 g/mol
InChI Key: KADQKKYTJHXBSL-UHFFFAOYSA-N
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Patent
US06133253

Procedure details

2-Fluoro-3-methyl-5-nitropyridine (from Step 32b above) was combined with 100 mg of 5% Pd/C in EtOH (100 mL), and the mixture was stirred under an atmosphere of hydrogen for 16 hours. The mixture was filtered and concentrated. The crude product was chromatographed (silica gel; CHCl3 /MeOH, 99:1 to 94:6) to yield 5.2 g (78%) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 7.26 (t, J=2.7 Hz, 1H), 6.95 (dd, J=8.1 Hz, 1H), 5.11 (br, s, 2H), 2.10 (s, 3H); MS (CI/NH3) m/z: 127 (M+H)+, 144 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>CCO.[Pd]>[NH2:9][C:5]1[CH:4]=[N:3][C:2]([F:1])=[C:7]([CH3:8])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=C(C=C1C)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (silica gel; CHCl3 /MeOH, 99:1 to 94:6)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=NC(=C(C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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